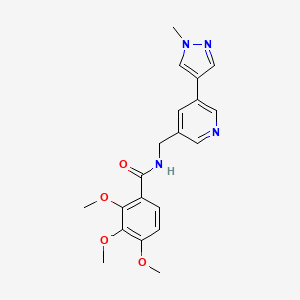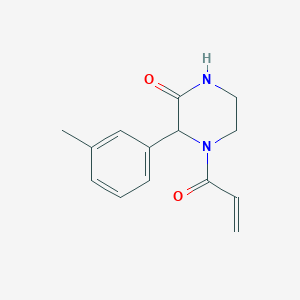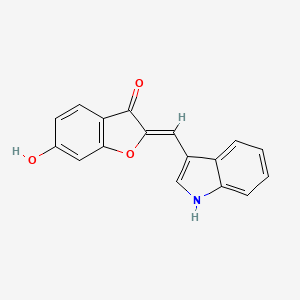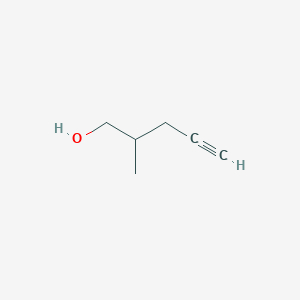
2,3,4-trimethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-trimethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H22N4O4 and its molecular weight is 382.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Experimental and Theoretical Studies on Functionalization Reactions
Research on pyrazole derivatives, such as the work by Yıldırım, Kandemirli, and Demir (2005), explores the functionalization reactions of pyrazole compounds. This study could provide insights into the chemical reactivity and potential modifications of compounds related to the specified benzamide derivative, which might be useful in developing new materials or pharmaceuticals (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).
Synthesis and Application in Organic Electronics
Srivastava et al. (2017) discuss the synthesis of pyridyl substituted benzamides with aggregation-enhanced emission (AEE) properties, indicating potential applications in organic electronics and as fluorescent probes. These compounds' ability to form nano-aggregates with enhanced emission suggests that similar compounds could be explored for use in sensing applications or as components in organic light-emitting diodes (OLEDs) (A. Srivastava, A. Singh, N. Kumari, et al., 2017).
Antiviral and Antimicrobial Activity
Hebishy et al. (2020) describe the synthesis of benzamide-based 5-aminopyrazoles and their evaluation against the avian influenza virus, showcasing the potential of benzamide derivatives in developing new antiviral agents. This research underlines the importance of exploring such compounds for their biological activity, which could lead to novel treatments for viral infections (A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020).
Anticancer Activity
Rahmouni et al. (2016) report on the synthesis and evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents, indicating that similar structures could be potent anticancer compounds. These findings suggest that the research into benzamide derivatives could extend into oncology, exploring their efficacy in cancer treatment (A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target enzymes like taq polymerase and telomerase .
Mode of Action
It’s known that similar compounds can inhibit certain enzymes, triggering biochemical changes .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it has been reported to down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation . This suggests that it might be involved in the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and development.
Result of Action
The compound has been reported to inhibit Taq polymerase and telomerase, triggering caspase activation by a possible oxidative mechanism . This suggests that the compound might induce apoptosis, or programmed cell death, which could have potential implications in cancer treatment.
Propiedades
IUPAC Name |
2,3,4-trimethoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-24-12-15(11-23-24)14-7-13(8-21-10-14)9-22-20(25)16-5-6-17(26-2)19(28-4)18(16)27-3/h5-8,10-12H,9H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZQLYQIAANJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide](/img/structure/B2861722.png)
![N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2861724.png)


![N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2861730.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2861733.png)


![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2861736.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2861739.png)
![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2861741.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2861744.png)
